2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS No.:
Cat. No.: VC15820018
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N6O |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | 2-benzyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
| Standard InChI | InChI=1S/C16H18N6O/c23-16-21-11-8-18-14(20-9-6-17-7-10-20)15(21)19-22(16)12-13-4-2-1-3-5-13/h1-5,8,11,17H,6-7,9-10,12H2 |
| Standard InChI Key | UOQGOSKNPLRONA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4 |
Introduction
2-Benzyl-8-(piperazin-1-yl)- triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound belonging to the class of triazolo derivatives. It features a unique structure consisting of a triazole ring fused to a pyrazine moiety, with a benzyl group and a piperazine substituent. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurological disorders.
Synthesis Methods
The synthesis of 2-Benzyl-8-(piperazin-1-yl)- triazolo[4,3-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include the reaction of a pyrazine derivative with a hydrazine compound to form an intermediate that subsequently undergoes cyclization to yield the triazole structure. The final step often includes functionalization at the benzyl or piperazine positions to achieve the desired compound.
Biological Activities and Potential Applications
Research indicates that compounds containing triazolo and pyrazine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of 2-Benzyl-8-(piperazin-1-yl)- triazolo[4,3-a]pyrazin-3(2H)-one have shown promise as potential inhibitors of various biological targets, such as enzymes involved in glucose metabolism and diabetes management. Additionally, studies have suggested potential applications in treating neurological disorders due to interactions with adenosine receptors.
Chemical Reactivity
The compound can undergo nucleophilic substitutions due to the presence of electron-withdrawing groups in the triazole and pyrazine rings. It may also participate in cyclization reactions or form coordination complexes with transition metals, enhancing its potential applications in catalysis and material science.
Related Compounds
Several compounds share structural similarities with 2-Benzyl-8-(piperazin-1-yl)- triazolo[4,3-a]pyrazin-3(2H)-one, including:
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